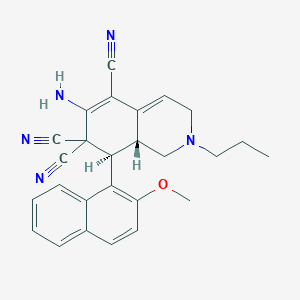![molecular formula C26H26FN3OS2 B459411 2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 354554-43-1](/img/structure/B459411.png)
2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been synthesized through multicomponent reactions, involving the condensation of various components like furfural, thiophene-2-carbaldehyde, 2-cyanoethanethioamide, and alkyl halides. This process has been studied to understand the structural aspects of similar compounds (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
Antimicrobial Properties
- Certain derivatives of this compound have been evaluated for their antimicrobial properties. For example, thiazolidinone and thiocarbamoyl derivatives, synthesized using similar key intermediates, exhibited promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Antituberculosis and Cytotoxicity Studies
- 3-Heteroarylthioquinoline derivatives, which share structural similarities with the compound , have been synthesized and tested for their antituberculosis and cytotoxicity effects. Some of these derivatives showed significant activity against Mycobacterium tuberculosis (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Quantum Chemical Insights
- Studies have been conducted on the quantum chemical aspects of similar compounds, focusing on their molecular structure, NBO analysis, and spectroscopic properties. These studies are crucial for understanding the drug likeness and molecular docking of such compounds (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Coordination Chemistry and Catalytic Applications
- The compound's structural analogs have been used in coordination chemistry to create dinuclear palladium complexes. These complexes have potential applications in catalysis and polymerization processes (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).
Eigenschaften
IUPAC Name |
2-[(6-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS2/c1-26(2,3)16-6-11-21-19(13-16)24(22-5-4-12-32-22)20(14-28)25(30-21)33-15-23(31)29-18-9-7-17(27)8-10-18/h4-5,7-10,12,16H,6,11,13,15H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSWFCXSEXKTCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4,6-dimethyl-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459329.png)
![Ethyl 4-{[3-cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B459330.png)
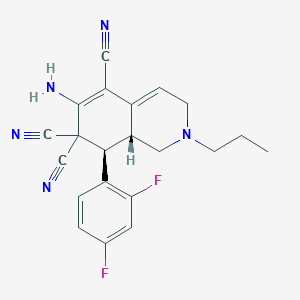
![6-Amino-3-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459332.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B459334.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B459337.png)
![3-amino-4-(4-chlorophenyl)-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459341.png)
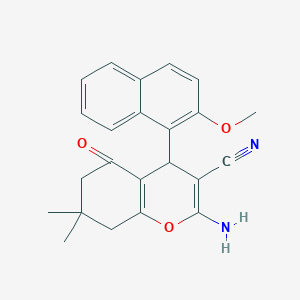
![6-Amino-4-(2-methoxy-1-naphthyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459343.png)
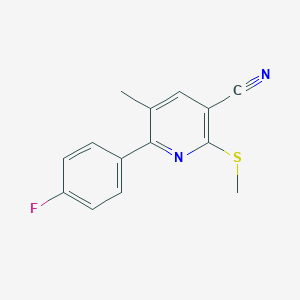
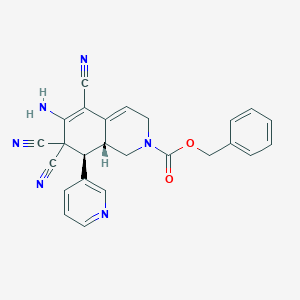
![6-Amino-3-tert-butyl-4-(2-methoxy-1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459349.png)
